2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring, a diethylaminoethyl group, and a fluorobenzo[d]thiazole moiety, making it a unique molecule with diverse chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the diethylaminoethyl group: This step involves the alkylation of the benzo[d][1,3]dioxole intermediate with diethylaminoethyl chloride under basic conditions.
Synthesis of the fluorobenzo[d]thiazole moiety: This can be synthesized through the reaction of 4-fluoroaniline with thioamide derivatives.
Coupling of the intermediates: The final step involves coupling the benzo[d][1,3]dioxole and fluorobenzo[d]thiazole intermediates through an acetamide linkage, followed by hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- benzo-1,3-dioxol-5-ol acetate
Uniqueness
What sets 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the diethylaminoethyl and fluorobenzo[d]thiazole moieties, in particular, may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c1-3-25(4-2)10-11-26(22-24-21-16(23)6-5-7-19(21)30-22)20(27)13-15-8-9-17-18(12-15)29-14-28-17;/h5-9,12H,3-4,10-11,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFNGBBNLRULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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